N-(2-aminoethyl)-N-propylcyclopropanamine dihydrochloride

Descripción

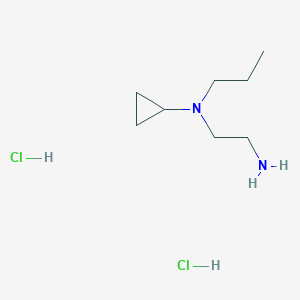

N-(2-aminoethyl)-N-propylcyclopropanamine dihydrochloride is a cyclopropane-containing polyamine derivative with two protonated amine groups, stabilized as a dihydrochloride salt. Its structure comprises a cyclopropane ring linked to a propyl group and a 2-aminoethylamine moiety. The dihydrochloride form enhances solubility and stability, making it suitable for pharmaceutical or biochemical applications.

Propiedades

IUPAC Name |

N'-cyclopropyl-N'-propylethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-2-6-10(7-5-9)8-3-4-8;;/h8H,2-7,9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYXHOGNOUHSBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCN)C1CC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-N-propylcyclopropanamine dihydrochloride typically involves the reaction of cyclopropanecarboxylic acid with ethylenediamine and propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:

Temperature: The reaction is usually conducted at elevated temperatures, around 80-100°C.

Catalysts: Acid catalysts such as hydrochloric acid are commonly used to facilitate the reaction.

Solvents: Solvents like ethanol or methanol are used to dissolve the reactants and control the reaction environment.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process includes:

Batch or Continuous Processing: Depending on the scale, either batch or continuous processing methods are employed.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: N-(2-aminoethyl)-N-propylcyclopropanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The amino groups in the compound can participate in substitution reactions with halides or other electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amines or other derivatives.

Aplicaciones Científicas De Investigación

N-(2-aminoethyl)-N-propylcyclopropanamine dihydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in studies involving enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects in neurological disorders.

Industry: Utilized in the development of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of N-(2-aminoethyl)-N-propylcyclopropanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The pathways involved include:

Receptor Binding: The compound may act as an agonist or antagonist at certain receptors.

Enzyme Inhibition: It can inhibit the activity of specific enzymes, leading to changes in metabolic pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues

(a) N-(2-aminoethyl)propane-1,3-diamine (Cyclam Derivative)

- Structure : A linear polyamine connected to a cyclam macrocycle.

- Key Features: Lacks a cyclopropane ring but shares the 2-aminoethylamine group. Demonstrated anti-HIV-1 activity in studies, highlighting the importance of amine spacing and macrocyclic coordination .

- Application : Antiviral research.

(b) 1-(2-Aminoethyl)-2-methyl-5-nitroimidazole Dihydrochloride Monohydrate

- Structure: Combines a nitroimidazole ring with a 2-aminoethyl group.

- Key Features: The dihydrochloride salt improves bioavailability. Nitroimidazole derivatives are known for antimicrobial and antiparasitic activity, diverging from cyclopropane-based compounds in mechanism .

(c) 2-(N-Isopropyl-N-Methylamino)-N-(2-aminoethyl)acetamide Dihydrochloride

Functional Group and Salt Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.